CID 22099041, also known as Pseudouridimycin, is a novel C-nucleoside antibiotic that has garnered attention due to its selective inhibition of bacterial RNA polymerase. It is produced by the actinobacterium Streptomyces sp. ID38640. This compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a significant candidate for antibiotic development. The biosynthetic pathway of Pseudouridimycin has been characterized, revealing unique features that differentiate it from other antibiotics.
Pseudouridimycin is classified as a C-nucleoside antibiotic. It is derived from a specific strain of Streptomyces, which are known for their ability to produce various bioactive compounds. The compound consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This structural complexity is indicative of its potential efficacy and specificity in targeting bacterial RNA polymerase .
The synthesis of Pseudouridimycin involves a biosynthetic pathway characterized by several key enzymatic reactions. The pathway begins with the formation of pseudouridine, which is catalyzed by the enzyme PumJ, a pseudouridine synthase. This enzyme plays a crucial role in the production of free pseudouridine, which is then further modified through the action of specialized oxidoreductases and aminotransferases. Additionally, peptide-bond formation is facilitated by amide ligases, which contribute to the assembly of the final antibiotic structure .
The molecular structure of Pseudouridimycin features a unique arrangement that includes:
The detailed molecular formula and mass spectrometry data confirm its identity and purity during synthesis. The specific stereochemistry and conformation play significant roles in its mechanism of action against bacterial targets.
Pseudouridimycin undergoes several chemical reactions during its biosynthesis:
These reactions are tightly regulated within the Streptomyces strain, ensuring efficient production of the antibiotic under specific growth conditions .
Pseudouridimycin acts primarily as an inhibitor of bacterial RNA polymerase. The mechanism involves:
This selective inhibition highlights its potential as a therapeutic agent against resistant bacterial strains.
Pseudouridimycin possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability in clinical settings.
Pseudouridimycin has several promising applications in scientific research and medicine:
The ongoing research into its biosynthetic pathway may also lead to the discovery of new derivatives with enhanced efficacy or reduced toxicity .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3